molecular formula C8H5NO4 B8207781 5,6-Dihydroxyisoindole-1,3-dione

5,6-Dihydroxyisoindole-1,3-dione

Cat. No.: B8207781
M. Wt: 179.13 g/mol
InChI Key: WJGNXZFELGCKHM-UHFFFAOYSA-N
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Description

5,6-Dihydroxyisoindole-1,3-dione is a substituted isoindole derivative characterized by hydroxyl groups at the 5- and 6-positions of the isoindole ring. This compound belongs to the phthalimide family, a class of heterocyclic organic compounds with diverse biological and chemical applications.

Properties

IUPAC Name

5,6-dihydroxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGNXZFELGCKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Electronic and Reactivity Differences

  • Hydroxyl vs. Halogen Substituents : The hydroxyl groups in 5,6-Dihydroxyisoindole-1,3-dione act as strong electron-donating groups, increasing electron density on the isoindole ring compared to electron-withdrawing chloro or bromo substituents. This enhances its nucleophilicity and metal-chelating capacity, making it suitable for catalytic or sensor applications .
  • Aromatic vs. Aliphatic Side Chains : Derivatives with aromatic side chains (e.g., 2-hydroxyphenyl in ) exhibit π-π stacking interactions, favoring protein binding (e.g., kinase inhibition). In contrast, aliphatic chains (e.g., octadecyl in ) enhance lipophilicity, improving membrane permeability for drug delivery .

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